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Compound of Interest

Compound Name: N-Ethylacetanilide

Cat. No.: B1213863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for N-Ethylacetanilide
(also known as N-Ethyl-N-phenylacetamide), a compound of interest in various chemical and

pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for

identification, characterization, and quality control.

Chemical Structure and Properties
IUPAC Name: N-ethyl-N-phenylacetamide

Synonyms: Acetanilide, N-ethyl-; Acetethylanilide; Ethylacetanilide; Mannol[1][2]

CAS Registry Number: 529-65-7[1]

Molecular Formula: C₁₀H₁₃NO[1]

Molecular Weight: 163.22 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of N-
Ethylacetanilide.
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¹H NMR Spectral Data
The ¹H NMR spectrum reveals the electronic environment of the protons in the molecule. The

chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment
Chemical Shift (δ)

ppm
Multiplicity Integration

Aromatic Protons

(C₆H₅)
7.29 - 7.55 Multiplet 5H

Methylene Protons (-

CH₂-)
3.75 Quartet 2H

Acetyl Protons (-

COCH₃)
1.83 Singlet 3H

Methyl Protons (-CH₃) 1.12 Triplet 3H

Note: Data compiled from spectra obtained in Chloroform-d (CDCl₃) solution.[3][4]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Assignment Chemical Shift (δ) ppm

Carbonyl Carbon (C=O) 170.5

Aromatic Carbon (C-N) 142.5

Aromatic Carbons (ortho, meta, para) 128.9, 127.8, 126.9

Methylene Carbon (-CH₂) 42.5

Acetyl Carbon (-COCH₃) 21.5

Methyl Carbon (-CH₃) 13.5

Note: Data compiled from spectra obtained in Chloroform-d (CDCl₃) solution.[3][5]
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Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of N-Ethylacetanilide is prepared by dissolving approximately

10-20 mg of the substance in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d

(CDCl₃), inside a 5 mm NMR tube.[6] Tetramethylsilane (TMS) is added as an internal standard

for referencing the chemical shifts to 0 ppm.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at

a frequency of 300 MHz or higher for protons.[6]

Data Acquisition:

For ¹H NMR, the experiment is run with a standard pulse sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum, resulting

in single lines for each unique carbon atom.[7]

The instrument is locked to the deuterium signal of the solvent, and shimming is performed

to optimize the magnetic field homogeneity.[8]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in N-Ethylacetanilide based

on their characteristic vibrational frequencies.

IR Spectral Data
Wavenumber (cm⁻¹) Intensity

Functional Group

Assignment

~3030 Variable Aromatic C-H Stretch

2950 - 2850 Medium to Strong Alkyl C-H Stretch

1690 - 1630 Strong Amide C=O Stretch (Carbonyl)

1700 - 1500 Medium Aromatic C=C Bending

860 - 680 Strong Aromatic C-H Bending
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Note: This data represents typical ranges for the assigned functional groups.[9] Spectra are

often obtained using a KBr wafer technique.

Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Method):

A small amount of N-Ethylacetanilide (1-2 mg) is finely ground with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar.[10]

The mixture is then transferred to a pellet press and compressed under high pressure to

form a thin, transparent pellet.[10] This minimizes light scattering.[10]

Instrumentation: The analysis is performed using a Fourier-Transform Infrared (FTIR)

spectrometer.[11]

Data Acquisition:

A background spectrum of the empty sample compartment is recorded to account for

atmospheric CO₂ and water vapor.[11]

The KBr pellet containing the sample is placed in the sample holder.

The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The resulting

spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of N-Ethylacetanilide, aiding in the confirmation of its molecular formula and structure.

Mass Spectrometry Data
The mass spectrum is obtained using Electron Ionization (EI).
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m/z (mass-to-charge ratio) Relative Intensity Assignment

163 Moderate [M]⁺ (Molecular Ion)

120 High [M - COCH₃]⁺

106 High [M - CH₂COCH₃]⁺

77 Moderate [C₆H₅]⁺ (Phenyl group)

43 High [CH₃CO]⁺ (Acylium ion)

Note: The fragmentation pattern is characteristic of N-substituted acetamides. The molecular

ion peak confirms the molecular weight of 163 g/mol .[1]

Experimental Protocol for Mass Spectrometry
Sample Introduction: A small amount of the N-Ethylacetanilide sample is introduced into the

mass spectrometer, often via a direct insertion probe or after separation by gas

chromatography (GC-MS).

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam

(typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), removes an

electron from the molecule to form a positively charged molecular ion ([M]⁺).[12]

Mass Analysis and Detection: The resulting ions and fragment ions are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based

on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion,

generating the mass spectrum.

Data Visualization
The following diagram illustrates the structure of N-Ethylacetanilide and highlights key

correlations with its spectral data.

Caption: Chemical structure of N-Ethylacetanilide with key NMR, IR, and MS correlations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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